Methyl 3-(1,3-oxazol-5-yl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

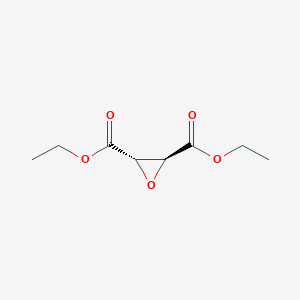

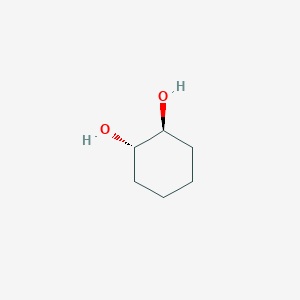

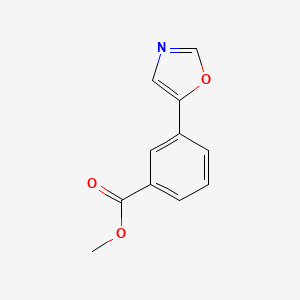

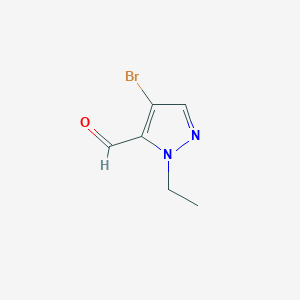

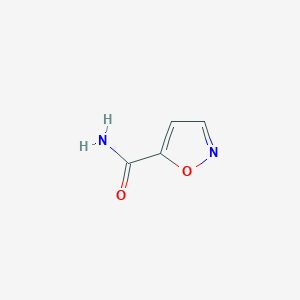

Methyl 3-(1,3-oxazol-5-yl)benzoate is a chemical compound with the CAS Number: 850375-14-3 . Its IUPAC name is methyl 3-(1,3-oxazol-5-yl)benzoate . The molecular weight of this compound is 203.2 .

Molecular Structure Analysis

The InChI code for Methyl 3-(1,3-oxazol-5-yl)benzoate is 1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Methyl 3-(1,3-oxazol-5-yl)benzoate is a solid powder at room temperature . It has a boiling point of 102-105°C . The predicted density of this compound is 1.2 g/cm^3 .Aplicaciones Científicas De Investigación

- Field : Materials Science

- Application : Oxazole derivatives, such as 3-(1,3-oxazol-5-yl)aniline (3-OYA), have been studied as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solution .

- Method : Traditional weight-loss tests, potentiodynamic polarization, and electrochemical impedance spectroscopy were used to evaluate the corrosion inhibition performance .

- Results : The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .

- Field : Medicinal Chemistry

- Application : Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

- Method : Various oxazole derivatives are synthesized and screened for their various biological activities .

- Results : Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Corrosion Inhibition

Biological Activities

- Field : Virology

- Application : Oxazole derivatives have been studied for their potential as viral entry inhibitors .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these studies are not specified in the source .

- Field : Organic Chemistry

- Application : Oxazole derivatives are used as intermediates in the synthesis of new chemical entities .

- Method : Various oxazole derivatives are synthesized and used in the preparation of other compounds .

- Results : The specific results or outcomes of these syntheses are not detailed in the source .

Viral Entry Inhibition

Chemical Synthesis

- Field : Microbiology

- Application : Oxazole derivatives have been synthesized and examined for their antibacterial potential against various bacterial strains .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these studies are not specified in the source .

- Field : Materials Science

- Application : Oxazole derivatives, such as 3-(1,3-oxazol-5-yl)aniline (3-OYA), have been studied as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solution .

- Method : Traditional weight-loss tests, as well as electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, were employed to evaluate the corrosion inhibition performance .

- Results : The results reveal that 3-OYA, at a concentration of 0.05 mM, exhibits an outstanding protection efficacy of 93.5%. This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy .

Antibacterial Potential

Corrosion Inhibitor

Safety And Hazards

The safety information for Methyl 3-(1,3-oxazol-5-yl)benzoate includes several hazard statements: H302+H312+H332;H319;H335 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause eye irritation and may cause respiratory irritation . The precautionary statements include P261;P271;P280, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, using this product only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

methyl 3-(1,3-oxazol-5-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-12-7-15-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKAJBRBOVEEGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427811 |

Source

|

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1,3-oxazol-5-yl)benzoate | |

CAS RN |

850375-14-3 |

Source

|

| Record name | methyl 3-(1,3-oxazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)